sGnRH-A

Description

Properties

IUPAC Name |

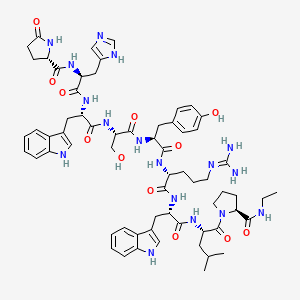

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H83N17O12/c1-4-68-62(92)53-16-10-24-81(53)63(93)51(25-35(2)3)79-58(88)48(27-37-30-70-43-13-7-5-11-41(37)43)76-55(85)45(15-9-23-69-64(65)66)74-57(87)47(26-36-17-19-40(83)20-18-36)75-61(91)52(33-82)80-59(89)49(28-38-31-71-44-14-8-6-12-42(38)44)77-60(90)50(29-39-32-67-34-72-39)78-56(86)46-21-22-54(84)73-46/h5-8,11-14,17-20,30-32,34-35,45-53,70-71,82-83H,4,9-10,15-16,21-29,33H2,1-3H3,(H,67,72)(H,68,92)(H,73,84)(H,74,87)(H,75,91)(H,76,85)(H,77,90)(H,78,86)(H,79,88)(H,80,89)(H4,65,66,69)/t45-,46+,47+,48+,49+,50+,51+,52+,53+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXUQVSYYFRRBD-OIAWHVPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H83N17O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70873506 | |

| Record name | [D-Arg6,Pro9-NEt]Salmon GnRH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96497-82-4 | |

| Record name | 5-Oxo-pro-his-trp-ser-tyr-gly-trp-leu-pro-glynh2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096497824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [D-Arg6,Pro9-NEt]Salmon GnRH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 96497-82-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALMON GONADOTROPIN RELEASING HORMONE D-ARG6 ANALOG ETHYL AMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHI058YG4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Nexus of Agonist and Receptor: A Technical Guide to Salmon Gonadotropin-Releasing Hormone Agonist (sGnRH-A) Receptor Binding and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the binding affinity and kinetics of salmon Gonadotropin-Releasing Hormone Agonist (sGnRH-A) with its cognate receptor. Designed for professionals in research and drug development, this document synthesizes key data on binding parameters, details the experimental protocols for their determination, and visualizes the critical molecular interactions and signaling cascades that underpin the potent biological activity of sGnRH-A.

Introduction to sGnRH and its Receptor

The Gonadotropin-Releasing Hormone (GnRH) is a pivotal decapeptide hormone in the neuroendocrine control of reproduction across vertebrates.[1][2] In fish, several structural variants of GnRH exist, with salmon GnRH (sGnRH) being a prominent form.[3] sGnRH-A, a synthetic analog typically [D-Arg6, Pro9-NEt]-sGnRH, is engineered for enhanced potency and stability.[4][5] These modifications lead to increased receptor binding affinity and greater biological activity compared to the native form.[4][6]

The sGnRH receptor (sGnRH-R) is a member of the G-protein coupled receptor (GPCR) family, primarily expressed on the surface of pituitary gonadotrope cells.[1][7] Upon agonist binding, the receptor undergoes a conformational change, initiating intracellular signaling cascades that lead to the synthesis and release of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] Unlike mammalian GnRH receptors, piscine GnRH receptors possess a long cytoplasmic C-terminal tail.[8] In many fish species, including goldfish and masu salmon, multiple subtypes of the GnRH receptor have been identified, each with distinct ligand selectivity and tissue distribution.[9][10]

Quantitative Data on sGnRH-A Receptor Binding

Quantifying the interaction between sGnRH-A and its receptor is crucial for understanding its pharmacological profile. Binding affinity is typically expressed by the equilibrium dissociation constant (Kd), the inhibitory constant (Ki), or the half-maximal effective concentration (ED50) in functional assays. While specific kinetic (k_on, k_off) and affinity (Kd, Ki) constants for sGnRH-A from direct radioligand binding assays are not prevalent in the reviewed literature, functional assay data and comparative binding studies provide valuable insights.

Studies in goldfish have been particularly informative, revealing at least two distinct GnRH receptor subtypes with different affinities for sGnRH.[10] The superactive sGnRH analog, [D-Arg6, Pro9-NEt]-sGnRH, is recognized as one of the most potent analogs, which strongly correlates with its high binding affinity for the high-affinity/low-capacity class of receptors found in the goldfish pituitary.[4]

| Ligand | Receptor Subtype | Parameter | Value (nM) | Species | Reference |

| sGnRH | Goldfish GnRH Receptor A (GfA) | ED50 | ~3.0 | Goldfish | [10] |

| cGnRH-II | Goldfish GnRH Receptor A (GfA) | ED50 | 0.03 ± 0.01 | Goldfish | [10] |

| sGnRH | Goldfish GnRH Receptor B (GfB) | ED50 | ~54.4 | Goldfish | [10] |

| cGnRH-II | Goldfish GnRH Receptor B (GfB) | ED50 | 3.4 ± 2.0 | Goldfish | [10] |

Note: ED50 values are derived from inositol (B14025) phosphate (B84403) formation assays in transfected COS-1 cells and serve as a functional measure of receptor affinity and activation. A lower ED50 value indicates higher potency and affinity. The sensitivity to sGnRH was approximately 100-fold less than cGnRH-II for the GfA receptor, and only 16-fold less for the GfB receptor, highlighting subtype-specific ligand selectivity.[10]

Experimental Protocols

The determination of receptor binding parameters relies on precise and validated experimental methodologies. Radioligand binding assays are the gold standard for characterizing the affinity of a ligand for its receptor.[11]

Competitive Radioligand Binding Assay (for Ki Determination)

This assay measures the ability of an unlabeled ligand (the competitor, e.g., sGnRH-A) to displace a radiolabeled ligand from the receptor. This allows for the determination of the competitor's inhibitory constant (Ki).

Materials:

-

Receptor Source: Membrane preparations from tissues or cells expressing the sGnRH receptor (e.g., fish pituitary homogenates).

-

Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope (e.g., an iodinated superactive GnRH agonist).[7]

-

Test Compound: Unlabeled sGnRH-A.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA.

-

Wash Buffer: Cold assay buffer.

-

Filtration System: Glass fiber filters (pre-treated with polyethyleneimine to reduce non-specific binding) and a cell harvester.

-

Detection: Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize pituitary tissue in a cold lysis buffer and centrifuge to pellet the membranes. The pellet is washed, resuspended in assay buffer, and protein concentration is determined.

-

Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation, a fixed concentration of radioligand, and increasing concentrations of the unlabeled sGnRH-A.

-

Control Wells:

-

Total Binding: Contains membranes and radioligand only.

-

Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of an unlabeled GnRH agonist.

-

-

Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at a specified temperature).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of sGnRH-A.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of sGnRH-A that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Saturation Radioligand Binding Assay (for Kd and Bmax Determination)

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a specific radioligand.

Procedure:

-

Assay Setup: Set up the assay with the membrane preparation and increasing concentrations of the radioligand. A parallel set of tubes containing a high concentration of an unlabeled ligand is included to determine non-specific binding at each radioligand concentration.

-

Incubation, Filtration, and Counting: Follow the same steps as in the competitive binding assay.

-

Data Analysis:

-

Calculate specific binding for each radioligand concentration.

-

Plot the specific binding against the concentration of the radioligand.

-

Fit the data to a one-site binding hyperbola using non-linear regression to determine the Kd (the radioligand concentration that binds to 50% of the receptors at equilibrium) and Bmax (the total concentration of receptor sites).

-

Visualized Workflows and Signaling Pathways

Experimental Workflow Diagrams

sGnRH-A Receptor Signaling Pathway

Upon binding of sGnRH-A, the receptor primarily couples to the Gαq/11 class of G-proteins.[1][10][12] This initiates a well-characterized signaling cascade leading to gonadotropin synthesis and release.[13] While coupling to other G-proteins like Gs has been reported, the Gq/11 pathway is considered the canonical signaling route.[12]

Conclusion

The salmon Gonadotropin-Releasing Hormone Agonist (sGnRH-A) demonstrates potent bioactivity, which is fundamentally linked to its high-affinity binding to specific GnRH receptor subtypes in the pituitary. The methodologies of competitive and saturation radioligand binding assays provide a robust framework for quantifying these interactions, yielding critical parameters like Ki, Kd, and Bmax. The subsequent activation of the Gq/11-PLC signaling cascade is the primary mechanism through which sGnRH-A exerts its effects on gonadotropin regulation. A thorough understanding of these binding characteristics and signaling pathways is indispensable for the continued development of GnRH analogs for applications in aquaculture and biomedical research.

References

- 1. Gonadotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]

- 2. GnRH signaling, the gonadotrope and endocrine control of fertility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Atlantic salmon prepro-gonadotropin releasing hormone gene and mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional relationship between receptor binding and biological activity for analogs of mammalian and salmon gonadotropin-releasing hormones in the pituitary of goldfish (Carassius auratus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [D-Arg6,Pro9-NEt]Salmon gonadotropin-releasing hormone | GnRH Receptor | CAS 96497-82-4 | Buy [D-Arg6,Pro9-NEt]Salmon gonadotropin-releasing hormone from Supplier InvivoChem [invivochem.com]

- 6. Studies of the biological activity of LHRH analogs in the rainbow trout, landlocked salmon, and the winter flounder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Colocalization of GnRH binding sites with gonadotropin-, somatotropin-, somatolactin-, and prolactin-expressing pituitary cells of the pejerrey, Odontesthes bonariensis, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. era.dpi.qld.gov.au [era.dpi.qld.gov.au]

- 9. bioone.org [bioone.org]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]

- 13. Signaling by G-protein-coupled receptor (GPCR): studies on the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure and function of salmon GnRH analogue

An In-depth Technical Guide on the Structure and Function of Salmon Gonadotropin-Releasing Hormone (GnRH) Analogue

Introduction

Gonadotropin-releasing hormone (GnRH) is a critical decapeptide hormone that serves as the primary regulator of the reproductive axis in vertebrates. It is synthesized and released from the hypothalamus and acts on the pituitary gland to stimulate the synthesis and secretion of gonadotropins—follicle-stimulating hormone (FSH) and luteinizing hormone (LH). In teleost fish, several isoforms of GnRH have been identified, with salmon GnRH (sGnRH) being one of the most well-characterized.

Due to its potent effects on reproduction, synthetic analogues of sGnRH have been developed to enhance stability and biological activity. These analogues are invaluable tools in aquaculture for inducing ovulation and spermiation, and they serve as critical research agents for studying the neuroendocrine control of reproduction. This guide provides a comprehensive technical overview of the structure, function, signaling pathways, and experimental analysis of sGnRH analogues for researchers, scientists, and professionals in drug development.

Structure of Salmon GnRH and its Analogues

The native salmon GnRH (sGnRH) is a decapeptide with the amino acid sequence: pGlu-His-Trp-Ser-Tyr-Gly-Trp-Leu-Pro-Gly-NH₂.[1] To improve potency and increase resistance to enzymatic degradation, synthetic analogues have been developed, primarily through two key structural modifications:[2][3]

-

Substitution at Position 6: Replacing the Glycine (Gly) at position 6 with a D-amino acid (e.g., D-Arginine, D-Lysine) protects the peptide from enzymatic cleavage, significantly increasing its half-life and biological activity.[2][4]

-

Modification at Position 10: Replacing the C-terminal Glycine-amide (Gly-NH₂) with a Proline-ethylamide (Pro-NEt) also enhances stability and receptor binding affinity.[2][4]

These modifications have led to the creation of highly potent "superactive" agonists. One of the most widely used sGnRH analogues is sGnRH-A, which incorporates a D-Arg at position 6 and a Pro-NEt at position 9, effectively replacing the C-terminal Pro-Gly-NH₂.[5]

Table 1: Structure of Native Salmon GnRH and Key Synthetic Analogues

| Peptide Name | Amino Acid Sequence | Key Modifications | Reference(s) |

| Native Salmon GnRH (sGnRH) | pGlu-His-Trp-Ser-Tyr-Gly -Trp-Leu-Pro-Gly-NH₂ | - | [1] |

| [D-Arg⁶, Pro⁹-NEt]-sGnRH (sGnRH-A) | pGlu-His-Trp-Ser-Tyr-D-Arg -Trp-Leu-Pro-NEt | D-Arg at position 6; Pro-NEt at C-terminus | [4][5] |

| [D-Lys⁶]-sGnRH | pGlu-His-Trp-Ser-Tyr-D-Lys -Trp-Leu-Pro-Gly-NH₂ | D-Lys at position 6 | [2] |

| [Pro⁹-NEt]-sGnRH | pGlu-His-Trp-Ser-Tyr-Gly-Trp-Leu-Pro-NEt | Pro-NEt at C-terminus | [2] |

Function and Mechanism of Action

The primary function of sGnRH and its analogues is to stimulate the pituitary gland to release gonadotropins (GTH). In fish, this leads to the final stages of gamete maturation, ovulation, and spermiation.[6] This action is fundamental to its application in aquaculture as a spawning-inducing agent, often in combination with a dopamine (B1211576) antagonist like domperidone (B1670879) in formulations such as Ovaprim®.[7][8]

Beyond gonadotropin release, sGnRH analogues have been shown to:

-

Stimulate Growth Hormone (GH) Secretion : Studies in common carp (B13450389) and masu salmon have demonstrated that sGnRH can increase GH mRNA levels and stimulate GH secretion from the pituitary.[5][9]

-

Act as Paracrine/Autocrine Factors : The presence of both GnRH peptides and their receptors has been identified in peripheral tissues, including the gonads of goldfish, suggesting a direct role in regulating gonadal function.[1][10][11]

-

Bind to Non-Piscine Receptors : sGnRH analogues exhibit cross-reactivity with receptors in other vertebrates. For instance, sGnRH shows a higher affinity for the human placental GnRH receptor than native mammalian GnRH.[12]

The mechanism of action begins with the binding of the sGnRH analogue to a specific GnRH receptor (GnRHR) on the surface of pituitary gonadotrope cells. The GnRHR is a member of the G-protein coupled receptor (GPCR) family.[13][14]

Signaling Pathways

Upon agonist binding, the GnRH receptor undergoes a conformational change that activates intracellular signaling cascades. The primary pathway involves coupling to the Gαq/11 protein.[13][14]

-

Activation of Phospholipase C (PLC) : The activated Gαq/11 protein stimulates PLC.

-

Production of Second Messengers : PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[14]

-

Downstream Effects :

-

IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+).[13]

-

DAG activates protein kinase C (PKC).[13] The combined elevation of intracellular Ca²+ and activation of PKC are crucial for stimulating the synthesis and exocytosis of LH and FSH.

-

Research in tilapia suggests that GnRH signaling can diverge to differentially regulate gonadotropin subunit genes. The PKC-ERK cascade appears to be involved in elevating α and LHβ subunit mRNAs, while the induction of FSHβ mRNA is independent of ERK and may be regulated by the cAMP-PKA pathway.[15]

Quantitative Analysis of sGnRH Analogue Activity

The biological activity of sGnRH analogues is quantified by their receptor binding affinity (Kd, Ki) and their potency in eliciting a biological response (EC₅₀, IC₅₀). Analogues with D-amino acid substitutions at position 6 typically exhibit significantly higher binding affinity and potency compared to the native hormone.[4]

Table 2: Receptor Binding Affinity and Potency Data for GnRH Analogues

| Analogue | Receptor/System | Parameter | Value | Reference(s) |

| Stable sGnRH Analogue | Human Placental GnRH Receptor | Kd | 101 nmol/L | [12] |

| Salmon GnRH (sGnRH) | Human Placental GnRH Receptor | Relative Affinity | 2x greater than mammalian GnRH | [12] |

| Stable sGnRH Analogue | Human Placental GnRH Receptor | Relative Affinity | 10x greater than mammalian GnRH | [12] |

| sGnRH Analogues | Goldfish Pituitary (High-Affinity Sites) | Correlation (Binding vs. GTH Release) | R = 0.940 | [4] |

| sGnRH-A (0.1 nM-1 μM) | Common Carp Pituitary | Effect | Dose-dependent increase in GH mRNA and secretion | [5] |

Key Experimental Protocols

Characterizing the activity of sGnRH analogues involves a combination of in vitro and in vivo assays.

Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of an unlabeled sGnRH analogue by measuring its ability to compete with a radiolabeled ligand for binding to the GnRH receptor.[13][14]

Materials:

-

Receptor Source: Membrane preparations from tissues or cells expressing the GnRH receptor (e.g., fish pituitary, CHO cells transfected with GnRHR).[14]

-

Radioligand: A high-affinity GnRH agonist labeled with a radioisotope (e.g., [¹²⁵I]-Buserelin or a labeled sGnRH analogue).[12][14]

-

Test Compound: Unlabeled sGnRH analogue.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% Bovine Serum Albumin (BSA).[13][14]

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[13]

-

Apparatus: 96-well microplates, glass fiber filters (pre-soaked in 0.5% polyethyleneimine), cell harvester, scintillation counter.[6][13]

Methodology:

-

Plate Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Radioligand + Membrane Preparation + Assay Buffer.[13]

-

Non-specific Binding (NSB): Radioligand + Membrane Preparation + a high concentration of an unlabeled GnRH agonist (e.g., 1 µM Buserelin).[13]

-

Competition: Radioligand + Membrane Preparation + increasing concentrations of the unlabeled test sGnRH analogue.[13]

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[13]

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[6]

-

Washing: Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.[6]

-

Counting: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.[14]

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (sGnRH analogue) concentration.

-

Determine the IC₅₀ value (the concentration of the analogue that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the inhibitory constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

-

Protocol: In Vivo Bioassay for Gonadotropin and Steroid Hormone Response

This protocol assesses the biological activity of an sGnRH analogue by measuring its effect on hormone levels in live animals.[6][16]

Materials:

-

Test Animals: Sexually mature fish (e.g., sockeye salmon, catfish) or other relevant animal models.[2][6]

-

Test Compound: sGnRH analogue dissolved in a sterile vehicle (e.g., saline).

-

Equipment: Syringes for injection, anesthesia, blood collection supplies (e.g., heparinized tubes), centrifuge, equipment for hormone analysis (e.g., ELISA or RIA kits).

Methodology:

-

Acclimation: Acclimate animals to experimental conditions.

-

Pre-treatment Sampling: Collect a baseline blood sample from each animal.

-

Administration: Administer the sGnRH analogue via a defined route (e.g., intramuscular or intraperitoneal injection) at various doses. Include a vehicle-only control group.[6]

-

Post-treatment Sampling: Collect blood samples at specific time points after administration (e.g., 6, 12, 24 hours).[17]

-

Plasma Separation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

-

Hormone Analysis: Measure plasma concentrations of relevant hormones, such as LH, FSH, testosterone, or 17α,20β-dihydroxy-4-pregnen-3-one (DHP), using validated immunoassays.[6]

-

Data Analysis: Compare hormone levels in treated groups to the control group and baseline levels using appropriate statistical tests (e.g., ANOVA, t-test) to determine the dose-response and time-course of the analogue's effect.

Protocol: Gene Expression Analysis by Quantitative Dot Blot or RT-PCR

This method quantifies changes in the expression of gonadotropin subunit genes (e.g., GTHα, Iβ, IIβ) in the pituitary following sGnRH analogue administration.[6]

Methodology:

-

Experimental Design: Treat animals with the sGnRH analogue as described in the in vivo bioassay protocol.

-

Tissue Collection: At the end of the experiment, euthanize the animals and dissect the pituitary glands.

-

RNA Extraction: Isolate total RNA from individual pituitaries using a standard method (e.g., guanidinium (B1211019) thiocyanate-phenol-chloroform extraction).

-

Quantification:

-

Quantitative Dot Blot: Immobilize known amounts of total RNA onto a nylon membrane. Hybridize the membrane with a labeled probe specific to the target mRNA (e.g., GTH IIβ). Quantify the signal intensity and compare it to a standard curve generated from single-stranded sense DNA.[6]

-

Quantitative Real-Time PCR (qRT-PCR): Reverse transcribe the RNA into cDNA. Perform PCR using primers specific for the target genes and a reference gene (housekeeping gene). Calculate the relative change in mRNA levels.[9]

-

-

Data Analysis: Statistically compare the mRNA levels in treated groups versus control groups to determine the effect of the sGnRH analogue on gene expression.[6]

Conclusion

Salmon GnRH analogues are powerful tools in reproductive endocrinology and aquaculture. Their enhanced potency and stability, derived from strategic structural modifications, allow for the effective manipulation of the reproductive axis. Understanding their structure, function, and the intricate signaling pathways they activate is essential for their application in both basic research and commercial settings. The experimental protocols detailed in this guide provide a framework for the robust characterization of existing and novel GnRH analogues, facilitating further advancements in drug development and our understanding of vertebrate reproduction.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. GnRH analogues--agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional relationship between receptor binding and biological activity for analogs of mammalian and salmon gonadotropin-releasing hormones in the pituitary of goldfish (Carassius auratus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Efficacy of salmon GnRHa, Ovaprim® and hCG for hormonal stimulation of spermiation in the Fowler’s toad (Anaxyrus fowleri) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Use of Synthetic Salmon GnRH and Domperidone (Ovaprim®) in Sharks: Preparation for ex situ Conservation [frontiersin.org]

- 9. Effects of salmon GnRH and sex steroid hormones on expression of genes encoding growth hormone/prolactin/somatolactin family hormones and a pituitary-specific transcription factor in masu salmon pituitary cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Presence of salmon gonadotropin-releasing hormone (GnRH) and compounds with GnRH-like activity in the ovary of goldfish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Salmon GnRH and its analogues bind the human placental receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. GnRH signaling pathways regulate differentially the tilapia gonadotropin subunit genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of GnRH and its synthetic analogues' abuse in doping control: Small bioactive peptide UPLC-MS/MS method extension by addition of in vitro and in vivo metabolism data; evaluation of LH and steroid profile parameter fluctuations as suitable biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Elucidation of the sGnRH-A Signal Transduction Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic salmon gonadotropin-releasing hormone analog (sGnRH-A) is a potent decapeptide that plays a crucial role in regulating reproductive processes in various species, particularly in aquaculture.[1] Its therapeutic and research applications necessitate a thorough understanding of its mechanism of action at the molecular level. This technical guide provides an in-depth exploration of the signal transduction pathway initiated by sGnRH-A upon binding to its cognate G protein-coupled receptor (GPCR). The guide details the key signaling cascades, presents quantitative data from relevant studies, outlines experimental protocols for pathway elucidation, and provides visual representations of the molecular interactions.

The sGnRH-A receptor, a member of the GPCR family, is primarily coupled to Gαq/11 proteins.[2][3] Agonist binding triggers a conformational change in the receptor, initiating a cascade of intracellular events. This canonical pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[2][3] Simultaneously, DAG activates protein kinase C (PKC), a family of serine/threonine kinases.[2][3] The synergistic action of elevated intracellular Ca2+ and activated PKC orchestrates a multitude of downstream cellular responses, including the synthesis and secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3] Furthermore, sGnRH-A signaling can also engage other pathways, such as the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK), further diversifying its cellular effects.

Core Signaling Pathways

The elucidation of the sGnRH-A signal transduction pathway has revealed a complex network of interacting molecules. The primary and secondary signaling cascades are detailed below.

Primary Gαq/11-PLC-IP3/DAG Pathway

Upon binding of sGnRH-A to its receptor, the activated Gαq/11 subunit stimulates phospholipase C (PLC). PLC then cleaves PIP2 into IP3 and DAG.

-

IP3 and Calcium Mobilization: IP3 binds to IP3 receptors on the endoplasmic reticulum, leading to a rapid and transient increase in cytosolic calcium concentration ([Ca2+]i). This initial release is often followed by a sustained phase of elevated [Ca2+]i due to the influx of extracellular calcium through store-operated calcium channels.

-

DAG and PKC Activation: DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). Activated PKC phosphorylates a wide range of substrate proteins on serine and threonine residues, modulating their activity and leading to downstream cellular responses.

Downstream MAPK/ERK Pathway

The activation of the Gαq/11 pathway can lead to the subsequent activation of the mitogen-activated protein kinase (MAPK) cascade, most notably the ERK1/2 pathway. This activation is often mediated by PKC. Phosphorylated ERK (p-ERK) can translocate to the nucleus and regulate the activity of various transcription factors, thereby influencing gene expression related to gonadotropin synthesis.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the sGnRH-A signaling pathway, compiled from various studies.

Table 1: Receptor Binding Affinities of GnRH Analogs

| Ligand | Receptor/Cell Line | Assay Type | Binding Affinity (Kd/Ki/IC50) | Reference |

| sGnRH | Gilthead seabream pituitary | Radioligand Binding | Ka = 0.567 x 10⁹ M⁻¹ | [6] |

| ¹²⁵I-[His⁵,D-Tyr⁶]GnRH | Mutant GnRH receptors | Saturation Binding | Kd = 0.19 nM | [7] |

| [d-Lys⁶]GnRH-II | GnRH-I receptor | Competition Binding | EC50 = 25.63 nmol/L | [8] |

| Anthraquinone-GnRH Conjugates | Human GnRHR I | Competition Radioligand | IC50 = 0.06 - 3.42 nM | [9] |

Table 2: Dose-Response of sGnRH-A on Gonadotropin and Gene Expression

| Species | Response Measured | sGnRH-A Concentration | Effect | Reference |

| Tilapia | pERK levels, α, FSHβ, LHβ mRNA | 0.01 - 100 nM | Dose-dependent increase | [4] |

| Goldfish | GtH subunit and GH mRNA | - | cGnRH-II was 10-fold more potent than sGnRH in vitro | [1] |

| Normal Men | Serum LH | 2 - 500 µg (iv bolus) | Dose-dependent increase in ΔLH | [10] |

| Normal Men | Serum FSH | 2 - 500 µg (iv bolus) | Dose-dependent increase in ΔFSH | [10] |

| GnRH Neurons | Firing Rate | 20 nM | Decreased firing rate | [11] |

| GnRH Neurons | Firing Rate | 200 - 2000 nM | Increased firing rate | [11] |

Experimental Protocols

Detailed methodologies for key experiments used to elucidate the sGnRH-A signaling pathway are provided below.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of sGnRH-A to its receptor.

-

Materials:

-

Cell membranes expressing the GnRH receptor.

-

Radiolabeled GnRH analog (e.g., ¹²⁵I-triptorelin).

-

Unlabeled sGnRH-A (competitor).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

-

Wash Buffer (cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the GnRH receptor and prepare a membrane fraction by differential centrifugation.

-

Incubation: In a 96-well plate, incubate a fixed amount of membrane protein with a constant concentration of the radioligand and varying concentrations of unlabeled sGnRH-A. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled ligand).

-

Filtration: After incubation to equilibrium, rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of sGnRH-A to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.[3]

-

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

-

Materials:

-

Cells expressing the GnRH receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2/AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

sGnRH-A.

-

Fluorescence plate reader or microscope with kinetic reading capabilities.

-

-

Procedure:

-

Cell Seeding: Seed cells in a black, clear-bottom microplate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

-

Baseline Measurement: Measure the baseline fluorescence of the cells.

-

Stimulation: Add sGnRH-A to the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Data can be expressed as a ratio of fluorescence at two different excitation or emission wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence relative to the baseline.

-

Protein Kinase C (PKC) Activation Assay

This assay can be performed by measuring the translocation of PKC from the cytosol to the membrane or by using a substrate phosphorylation assay.

-

Materials:

-

Cells expressing the GnRH receptor.

-

Cell lysis buffer.

-

Antibodies specific for PKC isoforms.

-

Fluorescently labeled phorbol (B1677699) ester or a PKC kinase activity kit.

-

Western blotting equipment or fluorescence plate reader.

-

-

Procedure (Western Blot for Translocation):

-

Cell Treatment: Treat cells with sGnRH-A for various time points.

-

Fractionation: Separate the cytosolic and membrane fractions of the cell lysates by ultracentrifugation.

-

Western Blotting: Perform Western blotting on both fractions using an antibody against the PKC isoform of interest. An increase in the PKC signal in the membrane fraction indicates activation.

-

ERK Phosphorylation Western Blot

This assay detects the activation of the ERK pathway by measuring the levels of phosphorylated ERK.

-

Materials:

-

Cells expressing the GnRH receptor.

-

Cell lysis buffer containing phosphatase and protease inhibitors.

-

Antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Western blotting equipment.

-

-

Procedure:

-

Cell Treatment: Treat cells with sGnRH-A for various time points.

-

Lysis: Lyse the cells to extract total protein.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for p-ERK.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the p-ERK bands.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to normalize for protein loading.

-

Data Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.[12][13][14][15]

-

Visualizations

The following diagrams illustrate the sGnRH-A signaling pathway and a typical experimental workflow.

Caption: The sGnRH-A signal transduction pathway.

Caption: A generalized experimental workflow for elucidating the sGnRH-A signaling pathway.

References

- 1. Time- and dose-related effects of gonadotropin-releasing hormone on growth hormone and gonadotropin subunit gene expression in the goldfish pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. GnRH signaling pathways regulate differentially the tilapia gonadotropin subunit genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Characterization of gonadotropin-releasing hormone binding to pituitary receptors in the gilthead seabream (Sparus aurata) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A high affinity gonadotropin-releasing hormone (GnRH) tracer, radioiodinated at position 6, facilitates analysis of mutant GnRH receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Serum LH and FSH responses to synthetic gonadotropin-releasing hormone in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dose-dependent switch in response of gonadotropin-releasing hormone (GnRH) neurons to GnRH mediated through the type I GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

Introduction: The Discovery of sGnRH and the Rationale for sGnRH-A

An In-depth Technical Guide to the Discovery and Synthesis of sGnRH-A Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of the salmon Gonadotropin-Releasing Hormone analog A (sGnRH-A). It includes detailed experimental protocols, quantitative data on its biological activity, and diagrams of its signaling pathway and the logical workflow of its development.

Gonadotropin-Releasing Hormone (GnRH) is a decapeptide neurohormone that plays a pivotal role in the reproductive systems of vertebrates.[1][2] It is synthesized in the hypothalamus and released into the hypophysial portal bloodstream, where it stimulates the anterior pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] These gonadotropins, in turn, regulate gonadal function, including steroidogenesis and gametogenesis.[2]

Different forms of GnRH have been identified across various species, including mammalian (mGnRH), avian (cGnRH), and piscine (salmon, sGnRH) types.[3] The native sGnRH peptide was found to be highly potent, often more so than mGnRH, in stimulating gonadotropin release in several fish species.[4] This observation spurred the development of synthetic analogs of sGnRH to further enhance potency and stability, leading to the creation of sGnRH-A.

sGnRH-A, with the structure [D-Arg⁶, Pro⁹]-LHRH (pGlu-His-Trp-Ser-Tyr-D-Arg-Trp-Leu-Pro-NHEt), is a synthetic analog of salmon GnRH.[5] The modifications at position 6 (substitution of Gly with a D-amino acid, D-Arg) and position 9 (substitution of Gly-NH₂ with Pro-NHEt) were designed to increase resistance to enzymatic degradation and enhance receptor binding affinity, resulting in a more potent and longer-lasting biological effect.[6]

Biological Activity and Quantitative Data

sGnRH-A is a potent stimulator of gonadotropin and growth hormone (GH) secretion.[7] Its enhanced potency compared to native GnRH forms and other analogs makes it a valuable tool in aquaculture for inducing ovulation and spawning.[3][7]

In Vitro and In Vivo Effects

Studies have consistently demonstrated the superior activity of sGnRH and its analogs.

-

In Vitro: sGnRH-A stimulates GH secretion and increases GH mRNA levels in a dose-dependent manner in common carp (B13450389) pituitary fragments.[5][7] In superfused rat pituitary cells, some cGnRH analogs showed increased LH and FSH secretory activity compared to mGnRH, while sGnRH and its analogs were generally less active in this mammalian system.[3]

-

In Vivo: sGnRH-A and other sGnRH agonists are highly effective in inducing spawning in various fish species, including the Indian catfish.[8] The substitution of a D-amino acid at position 6 significantly increases the potency of sGnRH agonists.[8]

Comparative Potency of GnRH Analogs

The following table summarizes the comparative potency of different GnRH forms based on their ability to stimulate GH mRNA levels and GH release in common carp pituitary.

| Peptide | Relative Potency |

| sGnRH-A | Highest |

| sGnRH | High |

| cGnRH-II | Moderate |

| LHRH (mGnRH) | Low |

| LHRH-A | Low |

Table 1: Comparative potency of various GnRH forms on Growth Hormone (GH) mRNA levels and release in common carp pituitary.[5]

Synthesis of sGnRH-A Peptide

The synthesis of sGnRH-A and other GnRH analogs is typically achieved through Solid-Phase Peptide Synthesis (SPPS).[9][10] This method allows for the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Logical Workflow for sGnRH-A Development

The development of sGnRH-A followed a logical progression from the native peptide to a highly potent analog.

References

- 1. Gonadotropin-releasing hormone - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Comparison of in vitro and in vivo effects of different species specific GnRH and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fws.gov [fws.gov]

- 5. sGnRH-A peptide [novoprolabs.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. [Synthesis of GnRH analogs and their application in targeted gene delivery systems] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

sGnRH-A gene expression and regulation in fish

An In-depth Technical Guide on Salmon Gonadotropin-Releasing Hormone (sGnRH) Gene Expression and Regulation in Fish

Introduction

The neuroendocrine control of reproduction in vertebrates is a complex process orchestrated by the Brain-Pituitary-Gonad (BPG) axis.[1] A key player in this axis is the Gonadotropin-Releasing Hormone (GnRH), a decapeptide that stimulates the synthesis and secretion of pituitary gonadotropins, namely Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH).[1][2][3] These gonadotropins, in turn, regulate gonadal functions, including gametogenesis and steroidogenesis.[4][5]

Teleost fish exhibit the highest diversity of GnRH isoforms among vertebrates, typically possessing two or three forms.[2][6] These are generally classified into three main types based on their phylogenetic relationships: GnRH1, GnRH2 (chicken GnRH-II or cGnRH-II), and GnRH3 (salmon GnRH or sGnRH).[6][7] While GnRH1 is often the primary hypophysiotropic form regulating reproduction, in species lacking GnRH1, sGnRH (GnRH3) assumes this critical role.[2][6][8] sGnRH is predominantly expressed in neurons of the terminal nerve and telencephalon.[2][7][8]

This technical guide provides a comprehensive overview of the expression and regulation of the sGnRH system in fish, with a focus on its signaling pathways, quantitative effects on target gene expression, and the experimental methodologies used for its study. The content is tailored for researchers, scientists, and drug development professionals working in aquaculture, reproductive biology, and endocrinology.

Regulation of Gonadotrope Function by sGnRH

The primary role of sGnRH is to stimulate the gonadotrope cells in the anterior pituitary to synthesize and release LH and FSH.[9] This action is modulated by other neuroendocrine factors, most notably dopamine (B1211576), which acts as a potent inhibitor of gonadotropin release in many teleost species.[9][10][11][12] The interplay between the stimulatory effect of sGnRH and the inhibitory tone of dopamine is a critical determinant of the reproductive status of the fish.

The binding of sGnRH to its G protein-coupled receptor (GnRH-R) on the gonadotrope cell surface initiates a cascade of intracellular signaling events.[11][13] This interaction can also lead to the upregulation of the GnRH-R gene itself, a positive feedback mechanism that sensitizes the pituitary to further GnRH stimulation.[10] Conversely, dopamine, acting through D2-type receptors, can suppress LH release and down-regulate the expression of GnRH-R mRNA.[9][10][11][12]

sGnRH Signaling Pathways

Upon binding to its receptor, sGnRH activates multiple intracellular signaling pathways to differentially regulate the expression of the three gonadotropin subunit genes: the common alpha subunit (GPα), FSHβ, and LHβ.[9][14]

Studies in tilapia have shown that sGnRH exposure elevates phosphorylated extracellular signal-regulated kinase (pERK) levels.[14] The regulation of GPα and LHβ subunit mRNAs is primarily mediated through the protein kinase C (PKC) and ERK cascade.[9][14] In contrast, the induction of the FSHβ transcript appears to be independent of the ERK pathway and is suggested to be under the control of the cyclic AMP-protein kinase A (cAMP-PKA) cascade or other mitogen-activated protein kinase (MAPK) pathways.[9][14] Other neuropeptides, such as Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) and Neuropeptide Y (NPY), can also modulate gonadotropin subunit expression, often converging on these same pathways.[9]

Quantitative Analysis of sGnRH Analog (sGnRHa) Effects

The administration of sGnRH analogs (sGnRHa) has been shown to modulate the expression of the GnRH receptor (GnRH-R) gene, a critical step in regulating pituitary sensitivity. Studies in tilapia provide quantitative data on these effects both in vivo and in vitro.

In Vivo Data

Intraperitoneal injection of sGnRHa in male tilapia leads to a dose-dependent increase in the steady-state levels of GnRH-R mRNA in the pituitary.[10][11][12] A maximal response is observed at a dose of 25 μg/kg, while a higher dose of 50 μg/kg appears to initiate down-regulation of the receptor transcript.[10][11][12] Time-course analysis reveals that the peak mRNA expression occurs 36 hours post-injection.[10][12]

Table 1: In Vivo Dose-Dependent Effect of sGnRHa on Tilapia GnRH-R mRNA Levels

| sGnRHa Dose (μg/kg) | Fold Change in GnRH-R mRNA (vs. Control) | Reference |

|---|---|---|

| 5 | ~1.2 | [10][11] |

| 10 | ~1.5 | [10][11] |

| 25 | ~2.0 | [10][11][12] |

| 50 | ~1.4 (down-regulation from peak) | [10][11][12] |

Data are approximated from graphical representations in the cited literature, measured 24 hours post-injection.

Table 2: In Vivo Time-Course of sGnRHa (25 μg/kg) Effect on Tilapia GnRH-R mRNA Levels

| Time Post-Injection (hours) | Relative GnRH-R mRNA Level | Reference |

|---|---|---|

| 1 | No significant change | [10] |

| 2 | No significant change | [10] |

| 4 | No significant change | [10] |

| 8 | Slight increase | [10] |

| 12 | Significant increase | [10] |

| 24 | Elevated | [10] |

| 36 | Peak elevation | [10][12] |

| 48 | Decreasing from peak | [10] |

Data describe the trend observed in the cited literature.

In Vitro Data

Experiments using primary cultures of tilapia pituitary cells confirm the direct effect of GnRH on its receptor's gene expression.[10][11][12] Exposure to various forms of GnRH, including sGnRH, results in a significant increase in GnRH-R mRNA levels.[10][11][12] Among the different native forms tested, cGnRH-II was found to be the most potent in elevating both LH release and GnRH-R mRNA levels.[10][11][12]

Table 3: In Vitro Dose-Dependent Effects of GnRH Forms on Tilapia GnRH-R mRNA Levels

| GnRH Form | Concentration (nM) | Effect on GnRH-R mRNA | Reference |

|---|---|---|---|

| sGnRH (GnRH III) | 0.1 - 100 | Significant increase | [10][11][12] |

| cGnRH II | 0.1 - 100 | Significant increase (Highest potency) | [10][11][12] |

| sbGnRH (GnRH I) | 0.1 - 100 | Significant increase (Lowest potency) | [10][11][12] |

Data summarize the findings from dose-response experiments in cultured pituitary cells.

Key Experimental Protocols

The investigation of sGnRH gene expression and regulation relies on a combination of in vivo and in vitro experimental approaches.

Protocol 1: In Vivo sGnRHa Administration in Tilapia

This protocol describes the methodology for examining the dose-dependent and time-course effects of sGnRHa on gene expression in live fish.[10][11]

-

Animal Acclimation: Tilapia hybrids (Oreochromis aureus x O. niloticus) are housed in tanks at a controlled temperature (e.g., 26°C) and photoperiod, and fed daily.[11]

-

Hormone Preparation: An sGnRH analog (e.g., [d-Ala6,Pro9-NEt]-mammalian GnRH) is dissolved in a sterile saline solution (e.g., 0.85% NaCl).[10][11]

-

Anesthesia and Injection: Fish are anesthetized (e.g., with 2-phenoxyethanol (B1175444) at 1 ml/L) and weighed.[10][11] The prepared sGnRHa solution is administered via intraperitoneal (i.p.) injection at the desired doses (e.g., 5-50 μg/kg body weight) at a volume of 1 μl/g body weight. Control fish receive an injection of the saline vehicle.[10][11]

-

Sample Collection: At specified time points (e.g., 24 or 36 hours for dose-response; 1-48 hours for time-course), fish are re-anesthetized. Blood may be collected from the caudal vasculature for hormone analysis (e.g., LH radioimmunoassay).[10][11]

-

Tissue Dissection: The pituitary gland is carefully dissected, immediately frozen in liquid nitrogen, and stored at -80°C until RNA extraction.[10][11]

-

Gene Expression Analysis: Total RNA is extracted from the pituitary glands. The mRNA levels of the target genes (e.g., GnRH-R, gonadotropin subunits) are quantified using methods such as Northern blotting or, more commonly, quantitative real-time PCR (qPCR).[10][11] Expression levels are normalized to a stable housekeeping gene.[15]

Protocol 2: Primary Pituitary Cell Culture

This in vitro method allows for the study of the direct effects of hormones on pituitary cells, eliminating systemic influences.[10]

-

Pituitary Collection: Pituitaries are collected from anesthetized fish under sterile conditions and placed in a culture medium.

-

Cell Dispersion: The glands are enzymatically and mechanically dissociated to create a single-cell suspension. This typically involves incubation with enzymes like trypsin and DNase, followed by gentle trituration.

-

Cell Plating: The dispersed cells are plated onto coated culture plates (e.g., poly-L-lysine coated) at a specific density and allowed to attach for a period (e.g., 48-72 hours).

-

Hormonal Treatment: The culture medium is replaced with a fresh medium containing the desired concentrations of sGnRH or other test substances (e.g., 0.1-100 nM). Control wells receive the vehicle only.

-

Incubation and Harvesting: Cells are incubated for a defined period (e.g., 24-48 hours). At the end of the incubation, the medium can be collected for hormone assays, and the cells are lysed for RNA or protein extraction.

-

Gene Expression Analysis: Target gene mRNA levels are quantified using qPCR as described in the in vivo protocol.

Conclusion

The sGnRH system is a cornerstone of reproductive control in many teleost species. Its expression and the subsequent activation of pituitary signaling pathways are tightly regulated by a network of neuroendocrine factors. sGnRH stimulates gonadotropin subunit gene expression through distinct intracellular cascades, with the PKC-ERK pathway being crucial for GPα and LHβ, and an ERK-independent pathway, likely involving PKA, for FSHβ.[14] Furthermore, sGnRH can up-regulate its own receptor, creating a positive feedback loop that enhances pituitary responsiveness.[10] The quantitative data derived from both in vivo and in vitro studies provide a framework for developing hormonal therapies to manipulate and improve reproductive outcomes in aquaculture. Future research using single-cell transcriptomics and advanced gene-editing techniques will further unravel the intricate cell-specific regulatory mechanisms and the full spectrum of sGnRH's role in fish physiology.[16][17]

References

- 1. ukm.my [ukm.my]

- 2. thaiscience.info [thaiscience.info]

- 3. researchgate.net [researchgate.net]

- 4. journalarrb.com [journalarrb.com]

- 5. Fisheries and Aquatic Sciences [e-fas.org]

- 6. Gonadotropin-releasing hormone (GnRH) in fishes: A review on basic and practical findings - International Journal of Biological Reports [injbir.com]

- 7. researchgate.net [researchgate.net]

- 8. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 9. Regulation of fish gonadotropins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. era.dpi.qld.gov.au [era.dpi.qld.gov.au]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. GnRH signaling pathways regulate differentially the tilapia gonadotropin subunit genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Gnrh2 maintains reproduction in fasting zebrafish through dynamic neuronal projection changes and regulation of gonadotropin synthesis, oogenesis, and reproductive behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GnRH—Gonadotropes Interactions Revealed by Pituitary Single-cell Transcriptomics in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

The Role of Salmon Gonadotropin-Releasing Hormone Analog (sGnRH-A) in Vertebrate Reproductive Physiology: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Gonadotropin-releasing hormone (GnRH) is a decapeptide neurohormone that plays a pivotal role in the reproductive processes of all vertebrates.[1] It is a key regulator within the Hypothalamic-Pituitary-Gonadal (HPG) axis, controlling the synthesis and secretion of gonadotropins, which in turn manage gametogenesis and steroidogenesis.[2][3] In many vertebrate species, particularly teleost fish, multiple forms of GnRH exist, with salmon GnRH (sGnRH) being one of the three primary forms found in most fish.[4][5]

Due to reproductive dysfunctions commonly observed in captive fish, where the pituitary fails to release the necessary surge of luteinizing hormone (LH) for final maturation, synthetic GnRH analogs have become indispensable tools in aquaculture and research.[6][7] The salmon GnRH analog (sGnRH-A) is a synthetically produced peptide, modified to increase its potency and resistance to enzymatic degradation compared to the native hormone.[7][8] This modification, typically a substitution at the 6th and 10th amino acid positions, results in a higher affinity for GnRH receptors and a longer circulatory half-life, leading to a more potent and sustained release of gonadotropins.[7][8]

This guide provides a comprehensive overview of the mechanism of action, physiological effects, and practical applications of sGnRH-A in vertebrate reproduction, with a primary focus on teleost fish, where it is most extensively studied and applied.

Mechanism of Action

The primary function of sGnRH-A is to stimulate the release of gonadotropins—follicle-stimulating hormone (FSH) and luteinizing hormone (LH)—from the anterior pituitary gland.[9] This action is initiated by the binding of sGnRH-A to specific G protein-coupled receptors (GPCRs) on the surface of pituitary gonadotroph cells.[10][11]

The Hypothalamus-Pituitary-Gonadal (HPG) Axis

In vertebrates, reproduction is regulated by the HPG axis. The hypothalamus produces GnRH, which travels to the pituitary gland.[12] Unlike mammals, fish lack a hypophysial portal system, and GnRH reaches the pituitary directly via hypothalamic nerve fibers.[13] There, it binds to GnRH receptors (GnRH-R), triggering the synthesis and release of FSH and LH into the bloodstream.[1][13] FSH is primarily involved in early gonadal development and gametogenesis, while LH is crucial for the final stages of oocyte maturation, ovulation, and spermiation.[9][14]

Overcoming Dopaminergic Inhibition

In many fish species, particularly cyprinids, the release of gonadotropins is under a dual control system: stimulatory control by GnRH and inhibitory control by the neurotransmitter dopamine (B1211576).[15] Dopamine can directly suppress the release of LH and inhibit the action of GnRH.[10][15] This dopaminergic inhibition is a common reason for reproductive failure in captivity.[9]

To counteract this, sGnRH-A is often administered in combination with a dopamine antagonist, such as domperidone (B1670879) or pimozide.[15][16] The antagonist blocks dopamine receptors in the pituitary, preventing the inhibitory signal and thereby enhancing the stimulatory effect of sGnRH-A on LH release.[9][15] This combined therapy, often marketed under names like Ovaprim®, is highly effective for inducing spawning in a wide range of fish species.[15][17]

Intracellular Signaling Pathways

Upon binding of sGnRH-A to its receptor on the gonadotroph, a conformational change activates associated Gq/11 proteins.[11][18] This initiates a cascade of intracellular signaling events. While the pathways can be complex and show some species-specific variations, the primary cascades involved are the Protein Kinase C (PKC) and Protein Kinase A (PKA) pathways.[19]

-

PKC Pathway: The activated G protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[18] IP3 triggers the release of Ca2+ from intracellular stores, and DAG activates PKC. This cascade, involving PKC and mitogen-activated protein kinases (MAPKs) like ERK, is primarily involved in stimulating the synthesis of the α and LHβ subunits.[19]

-

PKA Pathway: GnRH receptor activation can also stimulate the production of cyclic AMP (cAMP), which in turn activates PKA.[11] The PKA pathway is believed to be more directly involved in the regulation of the FSHβ subunit gene expression.[19]

Ultimately, these signaling pathways converge to regulate the transcription of gonadotropin subunit genes and trigger the exocytosis of vesicles containing LH and FSH.

Caption: Generalized sGnRH-A signaling cascade in vertebrate pituitary gonadotrophs.

Quantitative Effects of sGnRH-A Administration

The administration of sGnRH-A, alone or with a dopamine antagonist, elicits significant and measurable physiological responses related to reproduction. The optimal dose is species-specific and depends on the maturity of the broodstock.[8]

Effects on Female Reproduction

In females, sGnRH-A is used to induce final oocyte maturation (FOM), ovulation, and spawning. It elevates plasma levels of LH, which in turn stimulates the gonads to produce maturation-inducing steroids (MIS), such as 17α,20β-dihydroxy-4-pregnen-3-one (DHP).[20]

Table 1: Summary of sGnRH-A Effects on Female Reproduction in Various Fish Species

| Species | sGnRH-A Dose | Co-treatment | Key Outcomes | Citation(s) |

| Striped Murrel (Channa striata) | 20 µg/ml | Domperidone (10 µg/ml) | Natural spawning occurred within 17-26 hours. Fertilization rates ranged from 30-95%. | [21] |

| Spotted Scat (Scatophagus argus) | 60 µg/kg | None specified | Two-dose protocol (20% then 80%). Latency period of 32-36 hours. Mean ovulation rate: 70%; Fertilization: 40%; Hatching: 53%. | [22] |

| Red Seabream (Pagrus major) | Pellet Implant | Domperidone | Induced precocious puberty in 16-month-old fish. Vitellogenesis observed at Day 10, ovulation at Day 20. Significantly increased GnRH-R mRNA, serum LH, testosterone, and estradiol-17β levels. | [23] |

| Striped Bass (Morone saxatilis) | 15 µg/kg (2 injections) | None specified | Significantly elevated plasma LH levels. Induced oocyte maturation, but fish did not ovulate within the study period. | [6] |

| Rainbow Trout (Oncorhynchus mykiss) | 25-100 µg/kg | None specified (emulsified in adjuvant) | Significantly shortened latency to ovulation. Higher dose (100 µg/kg) reduced egg weight, eyeing rate, and hatching rate. | [24] |

| Blue Tang (Paracanthurus hepatus) | 200 µg/kg | None specified | Induced maturation. Increased plasma and ovarian levels of testosterone, estradiol-17β (E2), and DHP. | [20] |

Effects on Male Reproduction

In males, sGnRH-A therapy is used to enhance and prolong spermiation, increasing the volume of available milt (sperm) for artificial fertilization. Sustained-release systems have been shown to increase milt production for up to five weeks in some species.[6]

Table 2: Summary of sGnRH-A Effects on Male Reproduction in Various Fish Species

| Species | sGnRH-A Dose | Co-treatment | Key Outcomes | Citation(s) |

| Bengal Danio (Devario devario) | 50 µg/kg (oral) | Domperidone (25 mg/kg) | Histological analysis showed a significantly greater abundance of late-stage spermatids and spermatozoa compared to controls. | [9] |

| Spotted Scat (Scatophagus argus) | 30 µg/kg | None specified | Single injection successfully induced spermiation for artificial fertilization. | [22] |

| Tilapia (Oreochromis aureus x O. niloticus) | 25 µg/kg | None specified | Peaked GnRH-R mRNA levels (twofold increase) at 24h. Plasma LH levels increased in a dose-dependent manner up to 50 µg/kg. | [10][13] |

| Manchurian Trout (Brachymystax lenok) | 20 µg/kg | hCG (400 IU/kg) | FSH levels increased at 5 days post-injection. 17α-hydroxyprogesterone levels were significantly higher at 10 and 20 days post-injection. | [25] |

Effects in Other Vertebrates

While predominantly used in fish, sGnRH-A has been tested in other vertebrates. In Fowler's toads (Anaxyrus fowleri), sGnRH-A combined with domperidone (Ovaprim®) induced spermiation, though it was less effective than hCG.[17][26] Studies in rabbits have also shown that sGnRH-A is a potent inducer of ovulation for artificial insemination.[27][28]

Experimental Protocols

The following sections detail generalized protocols for the administration of sGnRH-A to induce spawning in fish. Doses and timings must be optimized for each species, location, and state of maturity.

Protocol 1: Intraperitoneal Injection for Synchronous Spawning

This method is common for species that ovulate a single batch of eggs in response to a hormonal cue.

Objective: To induce final maturation, ovulation, and/or spermiation for artificial fertilization.

Materials:

-

Mature broodstock fish

-

sGnRH-A solution (e.g., OvaRH®, Ovaprim®)

-

Physiological saline (0.9% NaCl) for dilution, if necessary

-

Tuberculin syringes (1 mL) with appropriate gauge needles

-

Anesthetic (e.g., 2-phenoxyethanol, MS-222)

-

Weighing scale

-

Holding tanks

Methodology:

-

Broodstock Selection: Select sexually mature females with large, soft abdomens and males that release milt upon gentle pressure. Assess oocyte diameter via cannulation to confirm readiness.

-

Acclimatization & Weighing: Anesthetize each fish and record its body weight (kg) to calculate the precise hormone dosage.[8]

-

Hormone Preparation: Prepare the injection solution based on the manufacturer's instructions or a species-specific dose (e.g., 20-60 µg/kg for females, half-dose for males).[22] For a two-injection protocol in females, prepare a priming dose (10-20% of the total) and a resolving dose (80-90%).[22]

-

Administration:

-

Females (Two-Dose Protocol): Inject the priming dose intraperitoneally (IP) in the pelvic region, avoiding internal organs. Return the fish to a recovery tank. After a species-specific interval (e.g., 12-15 hours), administer the resolving dose.[8][22]

-

Males (Single-Dose Protocol): Inject males with a single, lower dose (typically 50% of the female dose) at the same time the females receive their resolving dose.[22]

-

-

Monitoring for Ovulation (Latency Period): After the final injection, monitor females for signs of ovulation. This latency period can range from a few hours to over 36 hours, depending on species and water temperature.[6][22] Check for ovulation by gently pressing the abdomen every few hours to see if eggs are freely released.

-

Gamete Collection (Stripping): Once ovulation occurs, anesthetize the female and gently "strip" the eggs into a dry bowl. Anesthetize males and strip milt into a separate container.

-

Fertilization: Add the milt to the eggs, followed by a small amount of water to activate the sperm. Gently mix for 1-2 minutes, then rinse the fertilized eggs and transfer them to an incubator.

Caption: A typical experimental workflow for induced spawning using a two-dose sGnRH-A protocol.

Protocol 2: Sustained-Release Delivery Systems

For species with asynchronous ovarian development or for long-term enhancement of milt production, sustained-release systems are more effective than single injections.[6][7]

Objective: To provide a long-term, elevated plasma level of GnRHa to induce maturation and spawning over an extended period.

Materials:

-

Commercially available sGnRH-A implants (e.g., cholesterol pellets, EVAc implants) or biodegradable microspheres.[6]

-

Implanting device (if required).

-

Other materials as listed in Protocol 1.

Methodology:

-

Broodstock Selection & Weighing: As described in Protocol 1.

-

Implant Administration: Anesthetize the fish. Using an appropriate tool, insert the solid implant or inject the microsphere suspension intramuscularly (IM), typically near the dorsal fin.[23]

-

Post-Implant Monitoring: Return the fish to a large holding tank, ideally with appropriate spawning substrate or mates to allow for natural spawning. Monitor the fish over several days or weeks for spawning activity or for periodic milt quality assessment.[6] Sustained-release systems are designed to release the hormone over a period ranging from a few days to many weeks.[6]

Applications in Research and Drug Development

The reliability of sGnRH-A has made it a cornerstone of controlled reproduction in aquaculture and a valuable tool in physiological research.

-

Aquaculture: sGnRH-A is widely used to synchronize spawning in commercial hatcheries, ensuring a predictable supply of eggs and fry.[29] It is critical for the propagation of many high-value species that do not reproduce spontaneously in captivity.[6]

-

Conservation: For endangered species, hormone therapy can be used in captive breeding programs to increase reproductive output and help preserve genetic diversity.[17]

-

Research: sGnRH-A allows researchers to precisely control reproductive cycles, facilitating studies on gamete physiology, endocrinology, and developmental biology.[10][13]

-

Drug Development: A primary focus of drug development is the creation of more effective sustained-release delivery systems.[6] Biodegradable carriers like poly(lactic-co-glycolic acid) (PLGA) microspheres are being developed to release sGnRH-A over a predetermined period, reducing handling stress on valuable broodstock and improving efficacy.[6][7]

Conclusion

The salmon gonadotropin-releasing hormone analog (sGnRH-A) is a powerful and effective tool for manipulating the reproductive physiology of vertebrates, especially teleost fish. By stimulating the pituitary to release a surge of gonadotropins, sGnRH-A effectively induces the final stages of gamete maturation, ovulation, and spermiation. Its enhanced potency and stability over native forms, particularly when combined with dopamine antagonists in species with strong inhibitory control, have resolved critical bottlenecks in the captive breeding of numerous aquatic species. Ongoing research and development, particularly in the area of controlled-release delivery systems, continue to refine its application, promising even greater efficiency and improved animal welfare in both commercial aquaculture and conservation breeding programs.

References

- 1. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Gonadotropin-releasing hormone (GnRH) in fishes: A review on basic and practical findings - International Journal of Biological Reports [injbir.com]

- 3. researchgate.net [researchgate.net]

- 4. The gonadotropin-releasing hormones: Lessons from fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gonadotropin-Releasing Hormone (GnRH): From Fish to Mammalian Brains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. extension.rwfm.tamu.edu [extension.rwfm.tamu.edu]

- 9. Oral Administration of GnRH and Domperidone via Gel Feed and Their Effect on Reproductive Performance of Devario devario (Bengal Danio), an Ornamental Fish - PMC [pmc.ncbi.nlm.nih.gov]

- 10. era.dpi.qld.gov.au [era.dpi.qld.gov.au]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Invertebrate Gonadotropin-Releasing Hormone-Related Peptides and Their Receptors: An Update [frontiersin.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Differential hypothalamic regulation of FSH and LH secretion from the fish pituitary by GnRH and CCK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ukm.my [ukm.my]

- 16. ijbiotech.com [ijbiotech.com]

- 17. Efficacy of salmon GnRHa, Ovaprim® and hCG for hormonal stimulation of spermiation in the Fowler’s toad (Anaxyrus fowleri) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Invertebrate Gonadotropin-Releasing Hormone Receptor Signaling and Its Relevant Biological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. GnRH signaling pathways regulate differentially the tilapia gonadotropin subunit genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. e-services.nafosted.gov.vn [e-services.nafosted.gov.vn]

- 21. researchgate.net [researchgate.net]

- 22. file-khulna.portal.gov.bd [file-khulna.portal.gov.bd]

- 23. Effects of gonadotropin-releasing hormone agonist and dopamine antagonist on hypothalamus-pituitary-gonadal axis of pre-pubertal female red seabream (Pagrus major) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Effects of GnRHa and hCG with or without dopamine receptor antagonists on the spawning efficiency of African catfish (C… [ouci.dntb.gov.ua]

- 26. researchgate.net [researchgate.net]

- 27. medchemexpress.com [medchemexpress.com]

- 28. researcherslinks.com [researcherslinks.com]

- 29. extension.rwfm.tamu.edu [extension.rwfm.tamu.edu]

The GnRH Analogue sGnRH-A: A Technical Guide to Intracellular Calcium Mobilization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms by which the salmon Gonadotropin-Releasing Hormone analogue (sGnRH-A) induces intracellular calcium mobilization, a critical signaling event in pituitary gonadotrophs. This document details the signaling pathways, summarizes quantitative data from relevant studies, and provides methodological frameworks for key experiments in this area of research.

Introduction